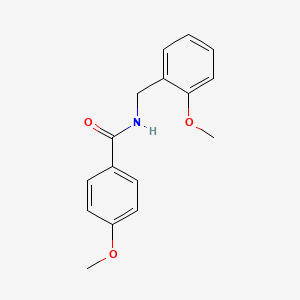

4-methoxy-N-(2-methoxybenzyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

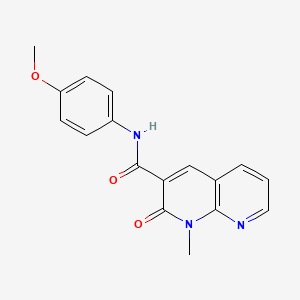

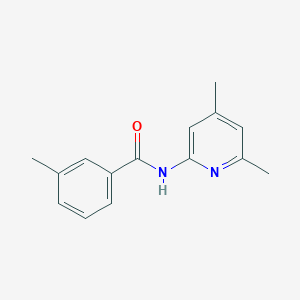

4-Methoxy-N-(2-methoxybenzyl)benzamide is a benzamide derivative. It has a molecular formula of C16H17NO3 and a molecular weight of 271.31108 .

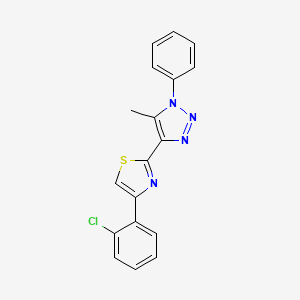

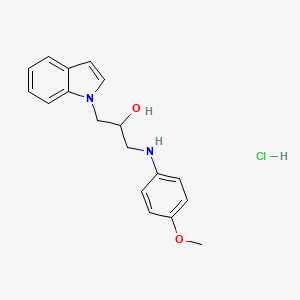

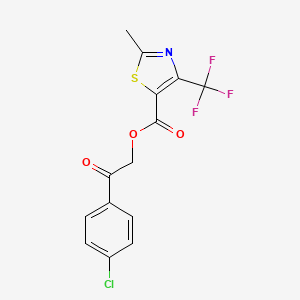

Molecular Structure Analysis

The molecular structure of 4-methoxy-N-(2-methoxybenzyl)benzamide consists of a benzamide core with methoxy and methoxybenzyl substituents . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-N-(2-methoxybenzyl)benzamide, such as its melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique

1. Use in Amidine Protection for Solution Phase Library Synthesis

The application of 4-methoxybenzyl-4-nitrophenylcarbonate, related to 4-methoxy-N-(2-methoxybenzyl)benzamide, in the N-protection of amidinonaphthol demonstrates its utility in the synthesis of substituted benzamidines. The introduction of the 4-methoxybenzyloxycarbonyl group and mild deprotection conditions highlight its suitability for multiparallel solution phase synthesis (Bailey et al., 1999).

2. Role in Antioxidant Action of Capsaicin Analogues

A study exploring the antioxidant potential of capsaicin analogues, which include compounds similar to 4-methoxy-N-(2-methoxybenzyl)benzamide, revealed their ability to act as antioxidants. The study provides insights into the most reactive sites for hydrogen atom abstraction and proton transfer, critical for understanding the antioxidant mechanism in different mediums (Yancheva et al., 2020).

3. Synthesis of Fatty Acid Derived 4-methoxybenzylamides for Antimicrobial Application

Research on the synthesis of fatty acid amides related to 4-methoxy-N-(2-methoxybenzyl)benzamide demonstrated potent antimicrobial properties. The study highlights the significance of the hydroxy group in the fatty acid chain, contributing to strong antifungal and antibacterial activities (Nengroo et al., 2021).

4. Photocatalytic Oxidation Studies

The photocatalytic oxidation of derivatives such as 4-methoxybenzyl alcohol, closely related to 4-methoxy-N-(2-methoxybenzyl)benzamide, into corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere has been researched. This study is critical for understanding the photocatalytic properties and reaction mechanisms under visible light irradiation (Higashimoto et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-14-9-7-12(8-10-14)16(18)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHBASPTHVVGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-methoxybenzyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(3,4-Dimethylphenyl)-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2428866.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2428873.png)

![(Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2428874.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2428885.png)